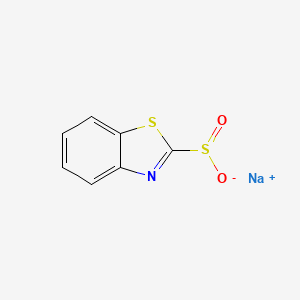

sodium;1,3-benzothiazole-2-sulfinate

Description

Sodium 1,3-benzothiazole-2-sulfinate is a sulfinate salt featuring a benzothiazole heterocycle substituted with a sulfinate (-SO₂⁻) group at the 2-position. Benzothiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, organic synthesis, and materials science . The sulfinate group enhances nucleophilicity, making it valuable in cross-coupling reactions and as a reducing agent.

Properties

IUPAC Name |

sodium;1,3-benzothiazole-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSNKDGAOHZMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

BTS reacts with alkyl halides in a nucleophilic substitution (S<sub>N</sub>2) mechanism, transferring the sulfinate group to the electrophilic carbon. The benzothiazole moiety acts as a transient protecting group, which is later cleaved under mild acidic or reductive conditions to release the sulfinate salt. Key optimizations include:

-

Solvent Selection : Dimethylformamide (DMF) outperforms acetonitrile, water, or DMSO due to superior solubility of BTS and alkyl halides.

-

Stoichiometry : A 4:1 molar ratio of BTS to alkyl halide ensures quantitative conversion, as lower ratios reduce yields (e.g., 90% yield at 1:1 vs. 99% at 4:1).

-

Temperature : Reactions proceed optimally at 50°C. Elevated temperatures (>50°C) degrade BTS via sulfur dioxide (SO<sub>2</sub>) release, reducing yields.

Scope and Yields

The method accommodates diverse alkyl halides, including benzyl bromides and iodides, with yields ranging from 70% to 99% (Table 1). For example:

Table 1: Representative Yields for Sulfinate Synthesis via BTS

| Entry | Alkyl Halide (R-X) | Product | Yield (%) |

|---|---|---|---|

| 1 | CH<sub>3</sub>I | Sodium methyl sulfinate | 99 |

| 2 | C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br | Sodium benzyl sulfinate | 99 |

| 3 | C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>CH<sub>2</sub>I | Sodium 2-phenylethyl sulfinate | 92 |

Alternative Pathways from 2-Mercaptobenzothiazole (MBT)

While less direct, sodium 1,3-benzothiazole-2-sulfinate can be derived from 2-mercaptobenzothiazole (MBT), a commercially available precursor. This route involves sulfination followed by salt formation.

MBT Synthesis and Purification

MBT is synthesized via the Kelly process, reacting aniline, carbon disulfide, and sulfur at 245–255°C under autogenous pressure. Critical steps include:

Sulfination to Sodium Sulfinate

MBT undergoes sulfination using sulfur dioxide (SO<sub>2</sub>) or sulfinyl chloride (SOCl<sub>2</sub>) in alkaline media. For example:

-

MBT is treated with SOCl<sub>2</sub> in tetrahydrofuran (THF) to form the sulfinyl chloride intermediate.

-

Reaction with sodium hydroxide (NaOH) yields sodium 1,3-benzothiazole-2-sulfinate.

This method, however, requires stringent control of pH and temperature to prevent over-oxidation to sulfonates.

Comparative Analysis of Methods

| Parameter | BTS-Mediated Route | MBT-Based Route |

|---|---|---|

| Oxidation Required | No | Yes (for sulfination) |

| Yield | 70–99% | 50–75% |

| By-Products | Benign benzothiazole | Na<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>S |

| Scalability | High (DMF recyclable) | Moderate (effluent issues) |

Chemical Reactions Analysis

Types of Reactions

sodium;1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to yield reduced forms.

Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.

Common Reagents and Conditions

The reactions involving sodium;1,3-benzothiazole-2-sulfinate typically use common reagents such as:

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can have different properties and applications compared to the original compound.

Scientific Research Applications

Sodium 1,3-benzothiazole-2-sulfinate has diverse applications in scientific research:

Organic Synthesis

This compound serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. It is particularly useful in the preparation of various substituted benzothiazole derivatives through oxidation, reduction, and substitution reactions.

The compound exhibits a range of biological activities that are being explored for therapeutic applications:

- Anticancer Properties : Studies indicate that sodium 1,3-benzothiazole-2-sulfinate can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest in tumor cells.

- Antibacterial and Antifungal Activity : Preliminary research shows significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as potential antifungal properties.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes like 5-lipoxygenase (LO), which can be beneficial in managing inflammatory conditions.

- Vasorelaxant Effects : Acts as a slow-releasing sulfur dioxide donor, promoting relaxation in vascular tissues.

Industrial Applications

Sodium 1,3-benzothiazole-2-sulfinate is utilized in several industrial processes:

- Vulcanization Accelerators : Employed in rubber production to enhance durability and performance.

- Antioxidants : Used in various formulations to prevent oxidative degradation.

- Plant Growth Regulators : Investigated for its potential to enhance plant growth and resistance to stress.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted roles of sodium 1,3-benzothiazole-2-sulfinate:

Case Study 1: Anticancer Activity

A study published in PMC demonstrated that sodium 1,3-benzothiazole-2-sulfinate significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was shown to activate caspase enzymes involved in programmed cell death.

Case Study 2: Antimicrobial Efficacy

Research conducted by Zhang et al. (2020) evaluated the antimicrobial properties of sodium 1,3-benzothiazole-2-sulfinate against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of sodium;1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. This can include:

Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.

Pathway Modulation: It can modulate various biochemical pathways, leading to changes in cellular functions.

Molecular Interactions: The compound’s effects are mediated through its interactions with other molecules in the cell.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs include carboxylates, sulfonates, and substituted sulfinates. Functional groups critically influence reactivity, solubility, and applications:

Substituent Effects

- Electron-Donating Groups : Methyl groups (e.g., lithium 6-methyl sulfinate) improve lipophilicity, aiding solubility in organic solvents for catalytic applications .

Q & A

Q. 1.1. What are the optimal synthetic routes for sodium 1,3-benzothiazole-2-sulfinate, and how can purity be ensured during synthesis?

Synthesis typically involves sulfination of 2-mercaptobenzothiazole derivatives using sodium sulfite or bisulfite under controlled pH (5–7) and temperature (60–80°C). Key steps include:

- Sulfinate formation : Reacting 2-chlorobenzothiazole with sodium sulfite in aqueous ethanol.

- Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) to remove unreacted precursors.

- Quality control : Use UV-Vis spectroscopy (λmax ~270 nm) and ion chromatography to confirm sulfinate content and absence of sulfate impurities .

Q. 1.2. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of sodium 1,3-benzothiazole-2-sulfinate?

- NMR : ¹H NMR (D2O) shows characteristic benzothiazole aromatic protons (δ 7.2–8.1 ppm) and sulfinate group absence of thiol peaks.

- X-ray crystallography : Single-crystal XRD using SHELXL software (SHELX-2018) resolves the sulfinate anion geometry and Na⁺ coordination. A typical space group is P2₁/c with Z = 4 .

- FT-IR : Peaks at 1040 cm⁻¹ (S=O asymmetric stretch) and 620 cm⁻¹ (C-S bond) confirm sulfinate functionality .

Q. 1.3. How should sodium 1,3-benzothiazole-2-sulfinate be stored to prevent degradation, and what analytical methods detect decomposition?

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation to sulfonates. Avoid exposure to light or moisture.

- Stability testing : Monitor via HPLC (C18 column, 0.1% TFA in water:acetonitrile, 90:10) for degradation products like sulfonic acid derivatives. A >95% purity threshold is recommended for experimental use .

Advanced Research Questions

Q. 2.1. What computational approaches are suitable for studying the reactivity of sodium 1,3-benzothiazole-2-sulfinate in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. For example, the sulfinate group’s sulfur atom (charge ~–0.45) is reactive toward alkyl halides.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. 2.2. How can researchers resolve contradictions in observed vs. predicted solubility data for sodium 1,3-benzothiazole-2-sulfinate in polar aprotic solvents?

- Methodological refinement : Use the van’t Hoff equation to correlate temperature-dependent solubility in DMSO or DMF. Discrepancies often arise from ion-pairing effects, which can be quantified via conductivity measurements.

- Co-solvent systems : Test binary solvent mixtures (e.g., DMSO:water) to adjust dielectric constant and improve model accuracy .

Q. 2.3. What strategies are effective for analyzing the compound’s role in catalytic cycles, such as in transition-metal-mediated cross-coupling reactions?

- In situ monitoring : Employ UV-Vis stopped-flow spectroscopy to track intermediates (e.g., Pd-sulfinate complexes) at millisecond resolution.

- Isotopic labeling : Use ³⁴S-labeled sulfinate to trace sulfur transfer pathways via mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates with ³⁴S vs. natural abundance to identify rate-determining steps .

Methodological and Analytical Standards

Q. 3.1. What validated protocols exist for quantifying trace impurities in sodium 1,3-benzothiazole-2-sulfinate batches?

Q. 3.2. How can researchers design robust assays to evaluate the compound’s antioxidant or radical-scavenging activity?

- DPPH assay : Measure absorbance decay at 517 nm after adding 0.1 mM DPPH solution.

- ORAC assay : Use fluorescein as a probe and AAPH as a peroxyl radical generator. Calculate IC₅₀ with a 6-point dose-response curve.

- EPR spectroscopy : Directly detect sulfinate-derived radical intermediates (g-factor ~2.005) .

Safety and Regulatory Considerations

Q. 4.1. What PPE and engineering controls are critical when handling sodium 1,3-benzothiazole-2-sulfinate in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.